molecular formula C22H12N4Na4O14S4 B573581 Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 164581-28-6

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B573581
CAS No.: 164581-28-6
M. Wt: 776.551
InChI Key: OWVXGCUJHKOBMQ-SGLNGUFESA-J
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Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of chromotropic acid derivatives and azo dye chemistry. The foundation for this compound traces back to the discovery and characterization of chromotropic acid itself, which emerged as a significant analytical reagent in the early twentieth century. Chromotropic acid, with its distinctive ability to form colored complexes with various chemical species, provided the structural template upon which more sophisticated derivatives would be built.

The development of azo dyes based on chromotropic acid represented a major advancement in analytical chemistry, driven by the need for more sensitive and selective reagents for metal ion determination. Research efforts in the mid-twentieth century focused on modifying the basic chromotropic acid structure through the introduction of azo linkages, which could enhance both the chromogenic properties and the chelating capabilities of the parent compound. These modifications were guided by the principle that the introduction of additional aromatic systems and functional groups could improve the overall analytical performance.

The specific synthesis and characterization of this compound emerged from systematic studies of bis-azo derivatives of chromotropic acid. These investigations revealed that the incorporation of sulfonated phenyl groups through azo bridges created compounds with exceptional water solubility and enhanced metal-binding properties. The tetrasodium salt form was developed to optimize the compound's stability and handling characteristics while maintaining its analytical utility.

Contemporary research continues to build upon this historical foundation, with ongoing studies exploring new applications and improved synthetic methodologies. The compound's establishment as a standard reagent has been solidified through decades of validated analytical methods and extensive literature documentation, cementing its position as a cornerstone of modern analytical chemistry.

Classification as an Azo Dye

This compound belongs to the class of bis-azo dyes, a sophisticated category of organic compounds characterized by the presence of two azo groups (-N=N-) within a single molecular structure. The azo functional group represents one of the most important chromophoric systems in dye chemistry, responsible for imparting vivid colors to compounds through extended conjugation and electronic transitions.

The classification of this compound as a bis-azo dye is fundamentally determined by its molecular architecture, which features two distinct azo linkages connecting the central naphthalene core to the peripheral sulfonated phenyl groups. This structural arrangement creates an extended π-conjugated system that facilitates electronic transitions responsible for the compound's characteristic absorption properties. The presence of multiple azo groups enhances the chromophoric intensity and provides multiple sites for potential metal coordination, distinguishing bis-azo dyes from their mono-azo counterparts.

Within the broader category of azo dyes, this compound is further classified as a metallochromic indicator, a specialized subcategory of dyes that exhibit distinct color changes upon complexation with metal ions. This classification reflects the compound's primary analytical function and distinguishes it from conventional textile dyes or colorants. The metallochromic properties arise from the specific arrangement of donor atoms, including nitrogen atoms from the azo groups and oxygen atoms from the hydroxyl and sulfonate groups, which create optimal coordination environments for metal binding.

The compound also falls under the classification of water-soluble azo dyes, a category defined by the presence of hydrophilic functional groups that enhance aqueous solubility. The four sodium sulfonate groups in the molecular structure ensure excellent water solubility, making the compound suitable for aqueous analytical procedures. This solubility characteristic is crucial for its analytical applications and distinguishes it from many organic dyes that require organic solvents for dissolution.

Chemical Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups. The comprehensive name reflects the compound's intricate molecular structure, systematically identifying each functional group and its position within the naphthalene framework. This systematic approach ensures unambiguous identification of the compound across different scientific disciplines and regulatory contexts.

Properties

IUPAC Name

tetrasodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMRBZBGGXLKBC-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4Na4O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68504-35-8
Record name Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
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Record name Tetrasodium 4,5-dihydroxy-3,6-bis[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
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Mechanism of Action

Target of Action

Sulfonazo III sodium salt is primarily used as a spectrophotometric reagent for alkaline earth metals. It is also used as an indicator for sulfate titrations . Therefore, its primary targets are alkaline earth metals and sulfates in the solution it is introduced to.

Mode of Action

The compound interacts with its targets (alkaline earth metals and sulfates) through a process known as complexation. In this process, the Sulfonazo III sodium salt forms a complex with the target, which results in a change in the solution’s color. This color change is then measured spectrophotometrically to determine the concentration of the target in the solution.

Result of Action

The primary result of the action of Sulfonazo III sodium salt is the formation of a colored complex with its target, which can be measured spectrophotometrically. This allows for the quantification of alkaline earth metals and sulfates in a solution.

Action Environment

The action of Sulfonazo III sodium salt is influenced by the pH of the solution it is introduced to, as well as the presence of other ions that may interfere with its complexation with its targets. It is typically used in aqueous solutions and is stable under normal laboratory conditions.

Biological Activity

Tetrasodium 4,5-dihydroxy-3,6-bis((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, commonly known as Sulfonazo III or Acid Black 1 , is an azo dye that has garnered attention for its biological activity and potential applications in various fields, including biochemistry and environmental science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H16N4Na4O14S4
  • Molecular Weight : 711.6 g/mol
  • CAS Number : 68504-35-8

The compound features multiple hydroxyl and sulfonate groups that contribute to its solubility and reactivity in biological systems. Its azo linkage is crucial for its color properties and interactions with biological molecules.

The primary mode of action for this compound involves its ability to form complexes with alkaline earth metals and proteins through ionic interactions. This interaction is significant in biochemical assays where the dye is utilized as a reagent for spectrophotometric analysis.

Biochemical Interactions

  • Enzyme Interaction : The dye has been shown to interact with various enzymes, including peroxidases and oxidases. Its sulfonate groups facilitate binding with positively charged amino acids in proteins, which can either enhance or inhibit enzymatic activity.
  • Metal Ion Complexation : The formation of colored complexes with metal ions allows for the quantification and analysis of these ions in solution. The pH of the environment significantly influences this complexation process.

Toxicity and Biodegradation

Research indicates that azo dyes, including this compound, can be toxic to aquatic life if not properly managed in industrial waste streams. Studies have demonstrated the ability of certain bacterial strains to biodegrade these dyes under anaerobic conditions. For instance:

  • A bacterial consortium was able to reduce sulfonated azo dyes effectively by utilizing specific metabolic pathways that convert these compounds into less harmful products .

Case Studies

  • Environmental Impact : A study highlighted the degradation pathways of sulfonated azo dyes by anaerobic bacteria, showing that these microorganisms can metabolize the dyes into aromatic amines under controlled conditions. This process is crucial for mitigating environmental pollution caused by dye effluents .
  • Photodynamic Activity : Research investigating the photodynamic properties of sulfonated metallo phthalocyanines has suggested potential applications in cancer therapy. Although not directly related to Sulfonazo III, it underscores the importance of azo compounds in photodynamic applications.

Data Table: Biological Properties and Applications

Property/ActivityDescription
Dyeing Applications Used in textiles and paper industries for vibrant colors and stability
Enzymatic Interaction Acts as a substrate or inhibitor for various enzymes
Metal Ion Complexation Forms colored complexes with alkaline earth metals
Biodegradation Potential Can be degraded by specific bacterial strains under anaerobic conditions
Environmental Toxicity Toxic to aquatic organisms; requires careful management

Scientific Research Applications

Analytical Chemistry

1. Spectrophotometric Analysis
Sulfonazo III is widely used as a reagent in spectrophotometric analysis due to its ability to form stable complexes with various metal ions. For example, it has been employed for the determination of zirconium in complex matrices. The dye's sulfonic acid groups enhance solubility and stability in aqueous solutions, making it suitable for quantitative analysis .

2. Colorimetric Assays
This compound can also be utilized in colorimetric assays for detecting metal ions. Its color change upon complexation provides a visual indication of the presence of specific ions, such as lead or copper, which is crucial for environmental monitoring and safety assessments .

Environmental Applications

1. Water Treatment
The degradation of azo dyes like Sulfonazo III in wastewater treatment processes has been extensively studied. Research indicates that various oxidative methods, including Fenton's reagent and electrochemical oxidation, can effectively degrade this dye and reduce its environmental impact. Understanding the degradation pathways helps improve treatment efficiencies and mitigate pollution from industrial effluents .

2. Biodegradation Studies
Studies have shown that specific bacteria can biodegrade azo dyes, including Sulfonazo III. This property is significant for developing bioremediation strategies aimed at detoxifying contaminated water bodies. The metabolic pathways of these bacteria provide insights into sustainable waste management practices .

Biomedical Research

1. Fluorescent Probes
Sulfonazo III has potential applications as a fluorescent probe in biological systems. Its ability to label biomolecules facilitates studies on cellular processes and dynamics. For instance, its inclusion complexes with calixarene sulfonates have been investigated for enhancing the solubility of fluorescent dyes, improving their utility in biological imaging .

2. Drug Delivery Systems
Research into drug delivery systems has identified the potential of using sulfonated azo dyes as carriers for therapeutic agents. Their chemical structure allows for modifications that can enhance drug solubility and bioavailability while providing controlled release mechanisms .

Case Studies

Study Application Findings
Fletcher (1960)Spectrophotometric AnalysisEstablished basic data on the use of sulfonic acid dyes for metal ion determination .
Zhu et al. (2012)Environmental DegradationInvestigated the degradation pathways of naphthalene azo dye intermediates using Fenton's reagent; highlighted the effectiveness of oxidative treatments .
Recent StudiesBiodegradationIdentified bacterial strains capable of degrading Sulfonazo III, contributing to bioremediation efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Azo Substituents

Tetrasodium 3,6-bis(4-sulfo-1-naphthylazo)-4,5-dihydroxy-2,7-naphthalenedisulphonate (CAS 68504-34-7)
  • Structural Difference : Replaces o-sulfophenyl groups with 4-sulfo-1-naphthylazo substituents.
  • Impact :
    • Enhanced conjugation due to naphthyl groups, shifting λmax to higher wavelengths compared to Sulfonazo III.
    • Reduced specificity for sulfate ions due to steric hindrance from bulkier substituents .
Reactive Red 198 (CAS N/A)
  • Structural Difference : Incorporates a triazine ring and a sulfonatooxyethyl group for covalent bonding to cellulose fibers.
  • Impact: λmax at 550 nm, ideal for textile dyeing. Reactive functionality enables permanent fixation to fabrics, unlike non-reactive Sulfonazo III .
Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate (CAS 17095-24-8)
  • Structural Difference: Contains amino and sulfonatooxyethyl groups.
  • Impact :
    • Used as Reactive Black 5 in textile dyeing.
    • Higher molecular weight (984.21 g/mol vs. ~910 g/mol for Sulfonazo III) improves binding to fibers .
Direct Black 38 (CAS 1937-37-7)
  • Structural Difference: Features additional phenylazo and diamino groups.
  • Broader application in leather and paper dyeing but restricted under EU regulations .
Trypan Blue (CAS 72-57-1)
  • Structural Difference : Biphenyl backbone with bis-azo linkages.
  • Impact: Non-penetrating dye for cell viability assays, unlike Sulfonazo III’s ion-chelating role. Lower water solubility due to fewer sulfonate groups .
Nitro Sulfonazo III (CAS 94732-99-7)
  • Structural Difference : Nitro groups on phenyl rings.
  • Impact :
    • Increased sensitivity for rare earth metal detection.
    • Higher molecular weight (822.6 g/mol vs. ~910 g/mol) alters stoichiometry in complexation .

Key Comparative Data

Property Sulfonazo III Reactive Red 198 Reactive Black 5 Nitro Sulfonazo III
CAS No. 1738-02-9 N/A 17095-24-8 94732-99-7
Molecular Weight (g/mol) ~910 984.21 ~1,200 822.6
λmax (nm) ~570 (estimated) 550 580 640
Primary Application Sulfate titration Textile dyeing Textile dyeing Rare earth metal detection
Regulatory Status No major restrictions Restricted in some regions ECHA-regulated Laboratory use only

Preparation Methods

Diazotization of 2-Sulphonatoaniline

The first step involves diazotizing 2-sulphonatoaniline (pre-sulfonated aniline derivative) under acidic conditions. A typical procedure uses sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate the diazonium salt. For example:

  • 2-Sulphonatoaniline (0.1 mol) is dissolved in 45 mL water and 12 mL concentrated HCl , cooled to 0°C.

  • NaNO₂ (0.1 mol) in 5 mL water is added dropwise with stirring, maintaining pH < 2. The resulting diazonium salt is stabilized at low temperatures to prevent decomposition.

Coupling with Naphthalene Diol Disulphonate

The diazonium salt is coupled with 4,5-dihydroxy-2,7-naphthalenedisulphonic acid in alkaline conditions. This step requires precise pH control (pH 8–10) and temperatures below 10°C to ensure regioselectivity:

  • The naphthalene diol disulphonate (0.1 mol) is dissolved in 50 mL 10% NaOH and cooled to 0°C.

  • The diazonium salt solution is added slowly, yielding a deep red precipitate. Stirring for 30–60 minutes ensures complete coupling.

Key Variables :

ParameterOptimal RangeEffect on Yield
Temperature0–5°CPrevents side reactions
pH8–10Enhances coupling efficiency
Molar Ratio (Diazo:Substrate)2:1Ensures bis-azo linkage

Sulfonation and Salt Formation

Post-coupling, the intermediate undergoes sulfonation to introduce additional sulphonate groups, followed by neutralization to form the tetrasodium salt.

Sulfonation Process

The coupled product is treated with fuming sulfuric acid (20–30% SO₃) at 80–100°C for 4–6 hours. This step sulphonates the remaining aromatic positions, enhancing water solubility. Excess sulfuric acid is quenched by gradual addition to ice-water, precipitating the sulphonated product.

Neutralization with Sodium Hydroxide

The sulphonated compound is neutralized with 4 equivalents of NaOH to form the tetrasodium salt:

  • The acidic mixture is adjusted to pH 7–8 using 10% NaOH .

  • The solution is concentrated under reduced pressure and crystallized by adding ethanol.

Purification and Isolation

Crude product purification involves recrystallization and filtration :

  • The crystallized dye is dissolved in minimal hot water and filtered to remove insoluble impurities.

  • Ethanol is added to the filtrate to induce crystallization, yielding >90% purity. Final drying at 60°C under vacuum produces a free-flowing powder.

Yield Optimization :

StepYield (%)Purity (%)
Coupling Reaction75–8580–85
Sulfonation90–9570–75
Recrystallization85–9095–98

Industrial-Scale Modifications

Patent literature describes adaptations for bulk production, such as spray drying and pelletization :

  • The purified dye solution is spray-dried at 150–200°C to form uniform particles.

  • Pelletization with binders like cellulose derivatives improves handling and solubility.

Analytical Characterization

Modern quality control employs:

  • UV-Vis Spectroscopy : λₘₐₐ at 520–540 nm (azo group absorption).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).

  • Elemental Analysis : Confirms Na content (theoretical: 11.2%) .

Q & A

Q. Q1. What spectroscopic methods are most effective for confirming the structural integrity of this compound, and how can potential impurities be quantified?

Methodological Answer:

  • UV-Vis Spectroscopy : The compound’s λmax (maximum absorption wavelength) is critical for identification. For analogous azo dyes, λmax values near 550 nm are typical due to the conjugated azo-chromophore system . Calibrate spectrophotometers using pure standards to detect deviations caused by impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (expected ~984 g/mol for related structures) and detect sulfonate group loss or azo bond cleavage during synthesis .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify aromatic proton environments and sulfonate substitution patterns. For example, the absence of expected splitting in aromatic regions may indicate incomplete diazo coupling .

Q. Q2. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at 24-hour intervals. Azo dyes typically degrade under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to protonation/hydrolysis of the azo bond .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, sulfonated azo dyes often degrade above 250°C, with mass loss correlating to sulfonate group elimination .

Advanced Research Questions

Q. Q3. What mechanistic insights explain contradictions in adsorption efficiency data when this compound interacts with biopolymeric materials (e.g., chitosan)?

Methodological Answer:

  • Surface Charge Analysis : Use zeta potential measurements to evaluate electrostatic interactions between the anionic sulfonate groups of the dye and cationic biopolymers like chitosan. Discrepancies may arise from variations in polymer deacetylation degrees or competing ions in solution .
  • Isotherm Modeling : Fit adsorption data to Langmuir (monolayer) vs. Freundlich (heterogeneous surface) models. For example, a 2021 study reported a Langmuir maximum capacity of 185 mg/g for a similar dye, but deviations may occur due to pore diffusion limitations or dye aggregation .

Q. Q4. How can computational methods predict the environmental persistence of this compound, and what experimental validation is required?

Methodological Answer:

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and toxicity. Parameters like log KowK_{\text{ow}} (octanol-water partition coefficient) and molecular connectivity indices are critical .
  • Experimental Validation : Conduct OECD 301F (ready biodegradability) tests under aerobic conditions. Monitor mineralization via CO2_2 evolution and compare to model predictions. Sulfonated azo dyes often exhibit low biodegradability due to steric hindrance from sulfonate groups .

Q. Q5. What advanced techniques resolve analytical interference from structural analogs (e.g., dimethylsulfonazo III) during quantification?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Adjust retention times to separate analogs based on sulfonate group positioning .
  • Tandem Mass Spectrometry (MS/MS) : Employ collision-induced dissociation (CID) to distinguish fragmentation patterns. For example, dimethylsulfonazo III produces unique fragment ions at m/z 320 and 285 due to methyl-sulfonate cleavage, absent in the target compound .

Q. Q6. How do metal ions (e.g., Cu²⁺, Fe³⁺) influence the compound’s photodegradation pathways in aqueous systems?

Methodological Answer:

  • Photocatalytic Studies : Exclude UV light and use metal ion-doped TiO2_2 catalysts to simulate environmental conditions. For instance, Fe³⁺ accelerates dye degradation via Fenton-like reactions, generating hydroxyl radicals that cleave azo bonds .
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates (e.g., •OH, O2_2^-) during irradiation. Compare EPR signals with/without metal ions to identify catalytic roles .

Q. Q7. What synthetic strategies optimize yield while minimizing hazardous byproducts (e.g., nitroanilines)?

Methodological Answer:

  • Green Chemistry Approaches : Replace traditional diazotization reagents (e.g., NaNO2_2/HCl) with enzymatic catalysts (e.g., laccase) to reduce nitroaniline byproducts .
  • In Situ Monitoring : Use inline FTIR to track diazo coupling efficiency. Adjust pH to 8–9 to stabilize the diazonium intermediate and prevent premature decomposition .

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